molecular formula C8H18N2O B15093123 N,N-Dimethylleucinamide CAS No. 857478-11-6

N,N-Dimethylleucinamide

Cat. No.: B15093123
CAS No.: 857478-11-6
M. Wt: 158.24 g/mol
InChI Key: VINQQWZFGIKZAZ-UHFFFAOYSA-N
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Description

N,N-Dimethylleucinamide is an organic compound that belongs to the class of amides. It is derived from leucine, an essential amino acid, and features two methyl groups attached to the nitrogen atom. This compound is known for its unique chemical properties and has found applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dimethylleucinamide can be synthesized through the N-dimethylation of leucinamide. One common method involves the reaction of leucinamide with formaldehyde and a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions and yields this compound as the primary product.

Industrial Production Methods

In industrial settings, this compound can be produced using a similar approach but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as ruthenium nanoparticles, can enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethylleucinamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: It can be reduced to form secondary amines.

    Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions include secondary amines, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N,N-Dimethylleucinamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: It is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of N,N-Dimethylleucinamide involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include enzyme inhibition or activation, depending on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylformamide: A common solvent with similar amide functionality.

    N,N-Dimethylacetamide: Another solvent with comparable chemical properties.

    N,N-Dimethylglycine: An amino acid derivative with similar structural features.

Uniqueness

N,N-Dimethylleucinamide is unique due to its derivation from leucine, which imparts specific steric and electronic properties. This uniqueness makes it valuable in applications where these properties are advantageous, such as in the design of enzyme inhibitors or as a chiral building block in organic synthesis.

Properties

CAS No.

857478-11-6

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

2-amino-N,N,4-trimethylpentanamide

InChI

InChI=1S/C8H18N2O/c1-6(2)5-7(9)8(11)10(3)4/h6-7H,5,9H2,1-4H3

InChI Key

VINQQWZFGIKZAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)N(C)C)N

Origin of Product

United States

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